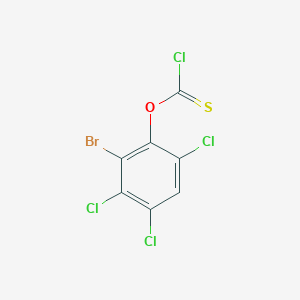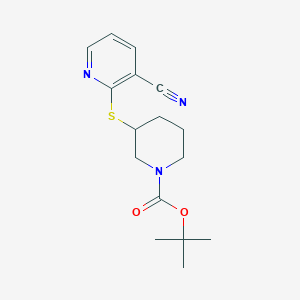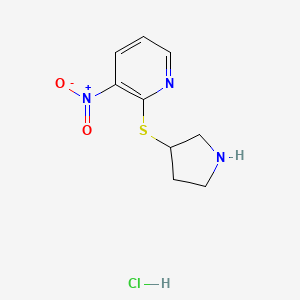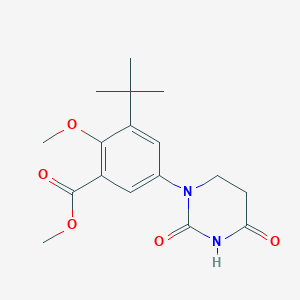
(4,4-Dimethylcyclopent-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with two methyl groups at the 4-position. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid typically involves the hydroboration of 4,4-dimethyl-1-cyclopentene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods: While specific industrial production methods for B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Protodeboronation: Protic solvents like methanol or ethanol, and bases such as sodium hydroxide (NaOH) are used.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or alkenyl compounds.
Oxidation: The major products are alcohols or ketones.
Protodeboronation: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This interaction can be exploited for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is used as a building block for the synthesis of various organic compounds. Its role in Suzuki–Miyaura coupling reactions makes it valuable for the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Used in similar coupling reactions but has different reactivity and selectivity due to the phenyl group.
Pinacol Boronic Esters: These esters are more stable and easier to handle but require additional steps for deprotection.
Alkylboronic Acids: These compounds have different reactivity profiles and are used for different types of coupling reactions.
Uniqueness: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is unique due to its cyclopentene ring structure with two methyl groups, which can influence its reactivity and selectivity in coupling reactions. This structural feature can be advantageous in the synthesis of specific target molecules .
Propiedades
Número CAS |
1146616-04-7 |
|---|---|
Fórmula molecular |
C7H13BO2 |
Peso molecular |
139.99 g/mol |
Nombre IUPAC |
(4,4-dimethylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-7(2)4-3-6(5-7)8(9)10/h3,9-10H,4-5H2,1-2H3 |
Clave InChI |
DCMIPUHFUYRGIK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCC(C1)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)




![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)




![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
